molecular formula C13H14N4O2 B2443458 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea CAS No. 1105221-98-4

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea

Cat. No.: B2443458
CAS No.: 1105221-98-4
M. Wt: 258.281
InChI Key: ZZTCQTKYOMADDU-UHFFFAOYSA-N
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Description

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea is an organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, an ethyl linker, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea typically involves the reaction of 6-oxopyridazin-1(6H)-yl derivatives with ethyl and phenylurea precursors. One common method involves the use of alkyl/aryl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates, which react with alcohols in the presence of aluminum chloride to form the desired compound . The reaction is carried out in toluene at room temperature, providing good yields of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and environmentally friendly reagents can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea is unique due to its specific combination of a pyridazinone ring, ethyl linker, and phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-(6-oxopyridazin-1-yl)ethyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-12-7-4-8-15-17(12)10-9-14-13(19)16-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTCQTKYOMADDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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